5,6,7,8-tetrahydro-1H-quinazolin-4-one
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Overview
Description
The compound identified as “5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1H-quinazolin-4-one involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. Common synthetic routes include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.
Host-Guest Complexation: This method involves the preparation of host inclusion in the non-polar cavity of cyclodextrins, which improves the physical, chemical, and biological characteristics of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
5,6,7,8-tetrahydro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and its role in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6,7,8-tetrahydro-1H-quinazolin-4-one include other cyclodextrin inclusion complexes and host-guest complexes. These compounds share similar structural features and reactivity but may differ in their specific properties and applications.
Uniqueness
This compound is unique due to its specific inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGSBIJEQBQFCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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